Methyl 3-bromo-5-cyano-4-hydroxybenzoate
Overview
Description
Methyl 3-bromo-5-cyano-4-hydroxybenzoate: is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a hydroxyl group on the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 3-bromo-5-cyano-4-hydroxybenzoate typically begins with the bromination of methyl 4-hydroxybenzoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Reduction and Cyanation: The nitro group is subsequently reduced to an amino group using a reducing agent such as iron (Fe) and hydrochloric acid (HCl). The amino group is then converted to a cyano group through a Sandmeyer reaction using copper(I) cyanide (CuCN).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-bromo-5-cyano-4-hydroxybenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.
Hydrolysis: Aqueous sodium hydroxide (NaOH) at elevated temperatures.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of methyl 3-amino-5-cyano-4-hydroxybenzoate.
Hydrolysis: Formation of 3-bromo-5-cyano-4-hydroxybenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 3-bromo-5-cyano-4-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: This compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-cyano-4-hydroxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In pharmaceutical research, its mechanism of action would be related to the biological activity of the final synthesized compounds, which may involve interactions with specific molecular targets and pathways.
Comparison with Similar Compounds
- Methyl 3-bromo-4-hydroxybenzoate
- Methyl 3,5-dibromo-4-hydroxybenzoate
- Methyl 3-bromo-4-cyano-5-hydroxybenzoate
Comparison: Methyl 3-bromo-5-cyano-4-hydroxybenzoate is unique due to the presence of both a cyano group and a bromine atom on the benzene ring, which imparts distinct reactivity and potential applications. Compared to methyl 3-bromo-4-hydroxybenzoate, the additional cyano group in this compound provides an additional site for chemical modification, enhancing its versatility in synthetic applications.
Properties
IUPAC Name |
methyl 3-bromo-5-cyano-4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWMKCPUVKBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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